molecular formula C11H12F2O3 B1446195 Ethyl 4-ethoxy-2,5-difluorobenzoate CAS No. 1823562-23-7

Ethyl 4-ethoxy-2,5-difluorobenzoate

Cat. No.: B1446195
CAS No.: 1823562-23-7
M. Wt: 230.21 g/mol
InChI Key: RVWADNZJDDJOEQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2,5-difluorobenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

C11H12F2O3C_{11}H_{12}F_{2}O_{3}C11​H12​F2​O3​

. This article aims to provide a detailed understanding of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxy-2,5-difluorobenzoate can be synthesized through a multi-step process involving the esterification of 4-ethoxy-2,5-difluorobenzoic acid. The reaction typically involves the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-2,5-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: Ethyl 4-ethoxy-2,5-difluorobenzyl alcohol.

    Hydrolysis: 4-ethoxy-2,5-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-ethoxy-2,5-difluorobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2,5-difluorobenzoate can be compared with other benzoate derivatives such as:

    Ethyl 4-ethoxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Ethyl 2,5-difluorobenzoate: Lacks the ethoxy group, affecting its solubility and interaction with other molecules.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its reactivity and applications.

This compound is unique due to the combination of ethoxy and difluoro substituents, which confer distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-ethoxy-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWADNZJDDJOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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